molecular formula C16H22N2O2 B250024 N-[4-(allyloxy)phenyl]-N'-cyclohexylurea

N-[4-(allyloxy)phenyl]-N'-cyclohexylurea

Cat. No.: B250024
M. Wt: 274.36 g/mol
InChI Key: HIZUXXLWMYZUOU-UHFFFAOYSA-N
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Description

N-[4-(Allyloxy)phenyl]-N'-cyclohexylurea is a urea derivative characterized by an allyloxy-substituted phenyl group and a cyclohexylurea moiety. This compound is structurally distinct from other ureas due to its combination of an unsaturated ether and a bulky cyclohexyl substituent.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-cyclohexyl-3-(4-prop-2-enoxyphenyl)urea

InChI

InChI=1S/C16H22N2O2/c1-2-12-20-15-10-8-14(9-11-15)18-16(19)17-13-6-4-3-5-7-13/h2,8-11,13H,1,3-7,12H2,(H2,17,18,19)

InChI Key

HIZUXXLWMYZUOU-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)NC(=O)NC2CCCCC2

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(p-Acetylbenzenesulfonyl)-N'-Cyclohexylurea (CAS 968-81-0)

  • Structure : Features a sulfonamide (–SO₂–NH–) linker and an acetyl group on the phenyl ring .
  • Key Differences: The sulfonamide group increases acidity (pKa ~10–12) compared to the allyloxy ether, which is less acidic (pKa ~14–16). Higher thermal stability due to the rigid sulfonyl group, whereas the allyloxy group may decompose at elevated temperatures.

N,N''-(Methylenedi-4,1-Phenylene)Bis[N'-Cyclohexylurea] (EC 423-070-8)

  • Structure : Contains a methylene-bridged diphenyl core with two cyclohexylurea groups .
  • Key Differences :
    • The bisphenyl structure enhances rigidity and molecular weight (MW ~500 g/mol vs. ~307 g/mol for the target compound).
    • Bioactivity : Likely exhibits lower cell permeability due to larger size, whereas the allyloxy compound’s smaller size may improve bioavailability.
    • Regulatory Status : Classified with hazard code R53 (toxic to aquatic organisms) , whereas toxicity data for the allyloxy analog remain unspecified.

N-[4-(Chloroacetyl)Phenyl]-N'-Phenylurea (CAS 92435-08-0)

  • Structure : Substituted with a chloroacetyl (–CO–CH₂–Cl) group on the phenyl ring .
  • Key Differences :
    • The chloroacetyl group is electrophilic, enabling nucleophilic substitution reactions, while the allyloxy group participates in radical or addition reactions.
    • Toxicity : Chloroacetyl derivatives are associated with higher acute toxicity (e.g., skin irritation) compared to allyl ethers .

N-(4-Anilinophenyl)-N'-Cyclohexylurea

  • Structure: Contains an anilino (–NH–C₆H₅) group instead of allyloxy .
  • Solubility: Reduced water solubility compared to the allyloxy derivative due to increased hydrophobicity.

Physicochemical and Functional Comparisons

Table 1: Key Properties of N-[4-(Allyloxy)Phenyl]-N'-Cyclohexylurea and Analogues

Compound Molecular Weight (g/mol) LogP* Reactivity Highlights Applications
This compound ~307 ~3.5 Allyloxy polymerization, Michael addition Polymer precursors, agrochemicals
N-(p-Acetylbenzenesulfonyl)-N'-Cyclohexylurea ~365 ~2.8 Sulfonamide acid catalysis Industrial surfactants
N,N''-(Methylenedi-4,1-Phenylene)Bis[N'-Cyclohexylurea] ~500 ~4.2 Thermal stability Cross-linking agents, resins
N-[4-(Chloroacetyl)Phenyl]-N'-Phenylurea ~289 ~2.1 Nucleophilic substitution Pharmaceutical intermediates

*LogP values estimated via computational modeling.

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